(S)-1-(5-Methoxypyridin-2-yl)ethanamine hydrochloride
Description
(S)-1-(5-Methoxypyridin-2-yl)ethanamine hydrochloride is a chiral amine derivative featuring a pyridine ring substituted with a methoxy group at the 5-position and an ethanamine moiety at the 2-position. The stereospecific (S)-configuration at the chiral center influences its biological interactions, particularly in targeting enzymes or receptors where enantioselectivity is critical.
Properties
Molecular Formula |
C8H13ClN2O |
|---|---|
Molecular Weight |
188.65 g/mol |
IUPAC Name |
1-(5-methoxypyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6(9)8-4-3-7(11-2)5-10-8;/h3-6H,9H2,1-2H3;1H |
InChI Key |
SKJVRWVWDMKPFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=C1)OC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Methoxypyridin-2-yl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxypyridine, which is commercially available.
Formation of Ethanamine Side Chain: The ethanamine side chain is introduced through a series of reactions, including alkylation and amination.
Chiral Resolution: The (S)-enantiomer is obtained through chiral resolution techniques, such as using chiral catalysts or chromatography.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for (S)-1-(5-Methoxypyridin-2-yl)ethanamine hydrochloride involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Methoxypyridin-2-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, piperidine derivatives, and substituted pyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-1-(5-Methoxypyridin-2-yl)ethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of (S)-1-(5-Methoxypyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
Key structural analogs differ in substituent type, position, and stereochemistry, leading to distinct physicochemical and biological properties.
Table 1: Structural and Molecular Comparison
| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| (S)-1-(5-Methoxypyridin-2-yl)ethanamine HCl | -OCH₃ (5, pyridine-2) | C₈H₁₂ClN₂O | Not provided | 204067-34-5* |
| (S)-1-(5-Bromopyridin-2-yl)ethanamine 2HCl | -Br (5, pyridine-2) | C₇H₁₁BrCl₂N₂ | 273.99 | 1391450-63-7 |
| (S)-1-(5-Chloropyridin-3-yl)ethanamine 2HCl | -Cl (5, pyridine-3) | C₇H₁₁Cl₃N₂ | 229.54 | 1213887-83-2 |
| (R)-1-(5-Fluoropyridin-3-yl)ethanamine 2HCl | -F (5, pyridine-3) | C₇H₁₁Cl₂FN₂ | 221.08 | 1909288-54-5 |
| 2-(5-Methoxypyridin-2-yl)ethanamine HCl | -OCH₃ (5, pyridine-2) | C₈H₁₂ClN₂O | Not provided | 204067-34-5 |
*Note: The CAS number 204067-34-5 corresponds to the non-chiral 2-(5-Methoxypyridin-2-yl)ethanamine HCl, differing in the ethanamine attachment position from the target compound .
Impact of Substituent Type and Position
- Methoxy (-OCH₃) vs. This contrasts with halogens (Br, Cl, F), which are electron-withdrawing. Bromine’s larger size may increase steric hindrance, while fluorine’s electronegativity improves membrane permeability . In HSP90 inhibition studies, methoxy-containing indole derivatives (e.g., Tryptamine analogs) form hydrogen bonds with GLU527 and TYR604 residues . The target compound’s methoxy group may engage in similar interactions but with pyridine-specific targets.
Pyridine-2 vs. Pyridine-3 Substitution:
- Substitution at the 2-position (target compound) versus 3-position (e.g., 5-chloro-3-pyridyl analog) alters spatial orientation, affecting binding to chiral pockets. For example, the 5-chloro-3-pyridyl derivative’s molecular formula (C₇H₁₁Cl₃N₂) reflects reduced steric bulk compared to the target compound .
Stereochemical and Salt Form Differences
- (S)- vs. (R)-Enantiomers:
- Hydrochloride vs. Dihydrochloride Salts:
- Dihydrochloride salts (e.g., and ) increase solubility but may alter toxicity profiles. The target compound’s single HCl formulation suggests moderate solubility suitable for specific delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
